(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Overview
Description
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a pyridinyl group, and a pyrazolyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The compound contains a pyrazole moiety, which is a common feature in many biologically active compounds. Pyrazole derivatives have been studied for their potential anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties .
Pharmacokinetics
Heterocyclic compounds like this one often have improved solubility and pharmacokinetic parameters .
Result of Action
Based on the biological activities of other pyrazole derivatives, it could potentially have anti-inflammatory, anti-tumor, anti-viral, or anti-bacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol typically involves multiple steps. One common method starts with the preparation of 6-chloro-3-pyridineacetic acid, which is then subjected to a series of reactions including esterification, cyclization, and reduction . The reaction conditions often involve the use of ethanol, sulfuric acid, and other reagents under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol
- (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)amine
- (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)carboxylic acid
Uniqueness
What sets (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for research and industrial applications .
Properties
IUPAC Name |
(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-8-15-12(10-1-2-10)7-11(14-15)9-3-5-13-6-4-9/h3-7,10,16H,1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJFAGRCNRJRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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